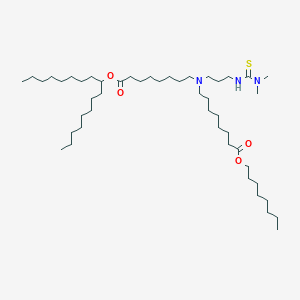![molecular formula C14H12Cl2N4O2 B13362089 2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide](/img/structure/B13362089.png)
2-(2,4-dichlorophenoxy)-N'-[imino(4-pyridinyl)methyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide is an organic compound that features a dichlorophenoxy group and a pyridinylmethyl imino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N’-[imino(4-pyridinyl)methyl]acetohydrazide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Preparation of hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation reaction: The hydrazide is then reacted with 4-pyridinecarboxaldehyde under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Products may include oxo derivatives of the hydrazide.
Reduction: The primary amine derivative.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of herbicides due to its structural similarity to known herbicides like 2,4-dichlorophenoxyacetic acid.
Medicine:
- Investigated for its potential as an antimicrobial agent.
- Studied for its anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals.
- Potential applications in the development of new materials with specific properties.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The dichlorophenoxy group can mimic natural auxins, leading to uncontrolled growth in plants, making it a potential herbicide. The imino group can interact with enzymes and proteins, potentially inhibiting their function and leading to antimicrobial effects.
Molecular Targets and Pathways:
Auxin receptors: In plants, it can bind to auxin receptors, disrupting normal growth processes.
Enzymes: In microbes, it may inhibit key enzymes involved in cell wall synthesis or metabolic pathways.
相似化合物的比较
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propionic acid: Another herbicide with a similar mode of action.
2-Methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.
Uniqueness:
- The presence of the pyridinylmethyl imino group distinguishes it from other similar compounds, potentially offering unique biological activities and applications.
- Its dual functionality as both a potential herbicide and antimicrobial agent makes it a versatile compound for research and industrial applications.
属性
分子式 |
C14H12Cl2N4O2 |
|---|---|
分子量 |
339.2 g/mol |
IUPAC 名称 |
N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H12Cl2N4O2/c15-10-1-2-12(11(16)7-10)22-8-13(21)19-20-14(17)9-3-5-18-6-4-9/h1-7H,8H2,(H2,17,20)(H,19,21) |
InChI 键 |
HDWYFYNBPCJCRR-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N/N=C(/C2=CC=NC=C2)\N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NN=C(C2=CC=NC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)
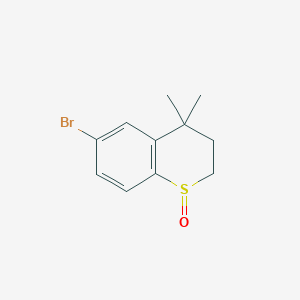
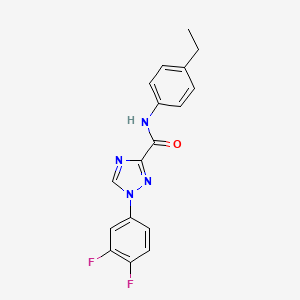
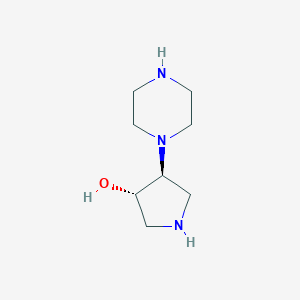
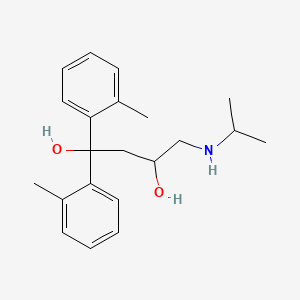
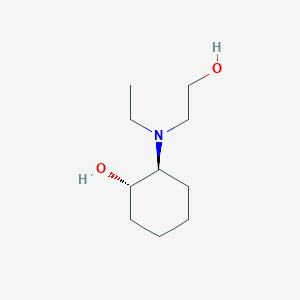

![8-[6-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B13362056.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362057.png)
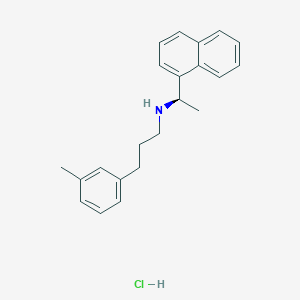
![4-(3-Anilino-5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)-2,6-diisopropylphenol](/img/structure/B13362073.png)
![6-(2-Methoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362077.png)
